4-Aminophenyl (benzoylamino)acetate
Description
4-Aminophenyl (benzoylamino)acetate is a specialized organic compound characterized by a phenyl ring substituted with an amino group at the para position, linked to an acetamide moiety further functionalized with a benzoyl group. This structure confers unique chemical reactivity and biological activity, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including Friedel-Crafts acylation or coupling reactions, as seen in related aminophenyl derivatives .
The compound’s ester and amide functionalities enhance its solubility in organic solvents, while the aromatic amino group enables participation in electrophilic substitution reactions. These features are leveraged in the synthesis of dyes, polymers, and bioactive molecules .
Properties
CAS No. |
30022-13-0 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28g/mol |
IUPAC Name |
(4-aminophenyl) 2-benzamidoacetate |
InChI |
InChI=1S/C15H14N2O3/c16-12-6-8-13(9-7-12)20-14(18)10-17-15(19)11-4-2-1-3-5-11/h1-9H,10,16H2,(H,17,19) |
InChI Key |
KTDSHXIKSJREHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-Aminophenylacetate (CAS 5438-70-0)
- Structure: Ethyl ester of 4-aminophenylacetic acid.
- Molecular Formula: C₁₀H₁₃NO₂; Molecular Weight: 179.22 g/mol .
- Key Differences: Lacks the benzoylamino group, resulting in reduced steric hindrance and lower molecular complexity.
- Applications: Primarily used as an intermediate in organic synthesis. Its simpler structure makes it less suited for applications requiring robust hydrogen-bonding interactions compared to 4-aminophenyl (benzoylamino)acetate .
tert-Butyl 4-Aminophenylacetate (CAS 174579-31-8)
- Structure: tert-Butyl ester analog of 4-aminophenylacetic acid.
- Molecular Formula: C₁₂H₁₇NO₂; Molecular Weight: 207.27 g/mol .
- Key Differences: The bulky tert-butyl group increases hydrophobicity, impacting solubility and reactivity. Unlike this compound, it lacks the benzoyl-substituted amide, limiting its utility in conjugation reactions .
2-(4-Aminophenyl)benzothiazole Derivatives
- Structure: Benzothiazole ring fused to a 4-aminophenyl group.
- Example: 2-(4-Aminophenyl)benzothiazole (synthesized via iodine-catalyzed cyclization) .
- Key Differences: The benzothiazole moiety introduces heterocyclic aromaticity, enhancing fluorescence and antitumor activity. Unlike the acetamide-based structure of this compound, these derivatives exhibit distinct electronic properties and biological targets, such as topoisomerase inhibition .
Azo Dyes with Benzoylamino Substituents
- Example: Sodium 2-[4-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoylamino]acetate .
- Structure: Incorporates a diazenyl (-N=N-) group and benzoylamino-acetate backbone.
- Key Differences: The azo group enables strong solvatochromic behavior, making these dyes suitable for optical applications. However, the presence of the diazenyl group reduces stability under acidic conditions compared to this compound .
Data Table: Comparative Analysis of Key Compounds
*The molecular formula and weight of this compound are inferred from related structures in .
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